5-(Piperidin-2-yl)pyrimidine
Description
Significance of the Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The pyrimidine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their recurring presence in a vast array of biologically active compounds and approved pharmaceutical agents. researchgate.netmdpi.com Nitrogen-containing heterocycles are fundamental to the structure of many natural products, vitamins, and alkaloids. acs.org In fact, over 75% of drugs approved by the FDA and available on the market contain such nitrogen-based heterocyclic moieties. smolecule.com
Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a core component of nucleic acids (cytosine, thymine, and uracil), which are fundamental building blocks of DNA and RNA. gsconlinepress.com This inherent biological relevance makes the pyrimidine nucleus a key target for the development of a wide range of therapeutics. gsconlinepress.com Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to effectively interact with various biological targets. nih.gov
Piperidine , a saturated six-membered heterocycle containing one nitrogen atom, is another crucial scaffold in drug discovery. nih.gov Its derivatives are found in numerous natural alkaloids and synthetic drugs, demonstrating a wide range of biological activities, including antibacterial, anticancer, and antihypertensive effects. nih.gov The piperidine ring's conformational flexibility allows it to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological receptors.
The combination of these two scaffolds into a single molecule, as seen in 5-(Piperidin-2-yl)pyrimidine, offers a versatile platform for developing new chemical entities with potentially enhanced biological activity. nih.gov
Overview of Research Trajectories for Nitrogen-Containing Heterocycles
The field of nitrogen-containing heterocycles is a dynamic and ever-expanding area of chemical research, driven by the quest for novel therapeutic agents. smolecule.com A significant portion of small-molecule drugs approved by the U.S. FDA, estimated to be around 60%, feature a nitrogen heterocycle. sci-hub.sewjarr.comacs.org This prevalence is attributed to their metabolic stability and their capacity to engage in crucial biological interactions, such as hydrogen bonding with DNA, which is a key mechanism for many anti-cancer agents. wjarr.comacs.org
Current research trajectories in this field are focused on several key areas:
Design and Synthesis of Novel Scaffolds: Chemists are continuously developing new methods for the synthesis of complex nitrogen-containing heterocyclic systems to explore new chemical space and generate libraries of compounds for biological screening. mdpi.com
Structure-Activity Relationship (SAR) Studies: A major focus is on the systematic modification of known active heterocyclic compounds to understand the relationship between their chemical structure and biological activity. This allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Target-Based Drug Design: With an increasing understanding of the biological targets involved in disease, researchers are designing and synthesizing nitrogen-containing heterocycles that can specifically interact with and modulate the activity of these targets, such as enzymes and receptors.
Development of Hybrids: There is a growing interest in creating hybrid molecules that combine two or more different heterocyclic scaffolds, like pyrimidine and piperidine, to leverage the biological properties of each component and potentially achieve synergistic effects. nih.gov
Historical Context of this compound and Related Analogues in Academic Investigations
The academic investigation of this compound is rooted in the broader historical exploration of pyrimidine and piperidine derivatives. The first pyrimidine derivative, alloxan, was isolated in 1818 from the oxidation of uric acid. gsconlinepress.com The synthesis of pyrimidine itself followed, and its recognition as a core component of nucleic acids solidified its importance in biological and medicinal chemistry. gsconlinepress.com
Specific research into this compound as a distinct chemical entity is more recent and is part of the ongoing effort to synthesize and screen novel heterocyclic compounds for biological activity. Its synthesis can be achieved through methods such as cyclization reactions using appropriate precursors or through bromination of a pyrimidine ring followed by nucleophilic substitution with piperidine. smolecule.com
Academic investigations have explored this compound as a valuable building block for the creation of more complex molecules with potential therapeutic applications. smolecule.com Research has indicated that this compound and its derivatives may possess antioxidant, anticancer, and neuroprotective properties. smolecule.com
The study of analogues of this compound has been a fruitful area of research. For instance, various pyrimidine-piperidine hybrids have been investigated for a range of biological activities:
GPR119 Agonists: The discovery of G protein-coupled receptor 119 (GPR119) as a target for type 2 diabetes has led to the development of pyrimidine-piperidine containing compounds as potent agonists. acs.org
NHE-1 Inhibitors: A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs have been identified as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), with potential applications in cardiovascular diseases. nih.gov
Wnt/β-catenin Pathway Agonists: A high-throughput screening campaign led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a compound that activates the Wnt/β-catenin signaling pathway and has shown potential for increasing bone formation. acs.org
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bioisosteric modifications of known NNRTIs have led to the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives with potent activity against HIV-1. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOGBLDKCMJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Piperidin 2 Yl Pyrimidine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis strategies focus on efficiently connecting the pyrimidine (B1678525) and piperidine (B6355638) units. These methods primarily involve well-established organic reactions such as cyclizations, cross-coupling reactions, and nucleophilic substitutions.
Cyclization Reactions Utilizing Pyrimidine and Piperidine Precursors
The formation of the pyrimidine ring is a classic strategy in heterocyclic chemistry, typically involving the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N unit, such as amidines, guanidines, or ureas. bu.edu.eg For instance, a common method is the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines. mdpi.com
While a direct one-pot cyclization to form 5-(Piperidin-2-yl)pyrimidine from simple acyclic precursors is not commonly reported, the principles of pyrimidine synthesis can be applied within a multi-step framework. A hypothetical cyclization approach could involve a precursor molecule that already contains the piperidine ring, such as a 1,3-dicarbonyl compound substituted with a piperidin-2-yl group at the C2 position. This functionalized precursor could then be cyclized with an appropriate N-C-N fragment like guanidine (B92328) or urea (B33335) to form the desired pyrimidine ring.
Similarly, the synthesis of the piperidine ring often involves intramolecular cyclization reactions. mdpi.com These can include reductive amination of δ-amino ketones, intramolecular Michael additions, or ring-closing metathesis. A strategy targeting the title compound could involve a pre-functionalized pyrimidine with a suitable side chain that can undergo intramolecular cyclization to form the piperidine ring. For example, a pyrimidine bearing a 5-carbon chain with an amine and a carbonyl group could be induced to cyclize. These cyclization reactions are typically integral parts of a broader multi-step synthesis. tandfonline.com
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for linking pre-formed pyrimidine and piperidine rings.
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds between sp²-hybridized carbon atoms. The general reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org
For the synthesis of this compound, this strategy would most likely involve the coupling of a 5-halopyrimidine with a piperidine-2-ylboronic acid derivative (or vice versa). 5-Bromopyrimidine (B23866) is a common starting material for such reactions. orgsyn.orgorgsyn.org The piperidine nitrogen would typically require a protecting group (e.g., Boc) to prevent side reactions and to facilitate the synthesis and stability of the organoboron reagent.
While a direct synthesis of the title compound using this method is not explicitly detailed in the provided search results, numerous analogous reactions demonstrate its feasibility. For example, 5-bromopyrimidine has been successfully coupled with various aryl and heteroaryl boronic acids. rsc.orgnih.gov The reaction conditions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a solvent system such as dioxane or tert-amyl alcohol. orgsyn.orgrsc.org
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄, t-Amyl alcohol, 120 °C | - | orgsyn.orgorgsyn.org |
| 5-Bromopyrimidine | Heteroaryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃, 1,4-Dioxane, 95 °C | 56% (for 4,6-bis(5-pyrimidyl)pyrimidine) | rsc.org |
| 5-Bromopyrimidine | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand | KF, Dioxane | 91% | nih.gov |
Copper-Catalyzed Coupling Strategies (e.g., Ullmann-type)
The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl (C-C coupling) or the coupling of an aryl halide with an alcohol, amine, or thiol (C-O, C-N, or C-S coupling, often called Ullmann condensation). nih.govorganic-chemistry.org
Applying the Ullmann reaction to form the C-C bond in this compound is challenging and less common than palladium-catalyzed methods. Classic C-C Ullmann couplings often require harsh conditions (high temperatures) and stoichiometric amounts of copper. organic-chemistry.org While modern advancements have introduced ligands that allow for milder conditions, these reactions are still not as general as Suzuki or Stille couplings for this type of transformation. nih.gov
More commonly, Ullmann-type reactions are used for C-N bond formation. acs.org For instance, a copper-catalyzed reaction between a halopyrimidine and piperidine would typically result in N-pyrimidylpiperidine, where the pyrimidine ring is attached to the nitrogen atom of the piperidine. This is a different constitutional isomer from the target compound. However, specialized Ullmann-type protocols for C-C bond formation exist, though their application to this specific heterocyclic system is not well-documented. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. In pyrimidines, the electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The C5 position, however, is electronically more similar to a benzene (B151609) carbon and is generally not susceptible to SₙAr unless activated by a strong electron-withdrawing group at that position.
Therefore, a direct SₙAr reaction where a piperidine-based nucleophile displaces a leaving group at the C5 position of a pyrimidine is synthetically challenging and unlikely to proceed under standard conditions.
However, SₙAr reactions are frequently used in multi-step syntheses of substituted pyrimidines. For example, a common route involves the reaction of a chloropyrimidine with an amine nucleophile. A patent describes the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide, where piperidine displaces a chlorine atom at the C6 position of the pyrimidine ring. google.com This highlights the utility of piperidine as a nucleophile for functionalizing activated positions on the pyrimidine ring. While this does not form the C5-substituted target, it illustrates a fundamental step often used in the synthesis of related derivatives. nih.govresearchgate.net
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Diamino-6-chloropyrimidine-3-N-oxide | Piperidine | 70-104 °C, 2-5 hours | 2,4-Diamino-6-piperidinyl-pyrimidine-3-N-oxide | google.com |
| 5-Chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-7-amine | Various amines (piperidine, piperazine) | n-BuOH, 200 °C, Microwave | 5-Amino-substituted derivatives | nih.gov |
Multi-Step Synthetic Sequences
Due to the challenges associated with direct, single-step syntheses, multi-step sequences are the most practical and versatile approach for constructing complex molecules like this compound. flinders.edu.au These sequences allow for the careful introduction and manipulation of functional groups and the use of protecting groups to ensure correct regiochemistry and reactivity.
A representative multi-step synthesis for a related compound, 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide, is outlined in a U.S. Patent and demonstrates a logical synthetic flow that could be adapted. google.com The sequence involves:
Pyrimidine Ring Formation : Hydroxyguanidine (formed in situ from hydroxylamine (B1172632) and cyanamide) is reacted with a cyanoacetic acid ester to form 2,4-diamino-6-hydroxypyrimidine-3-N-oxide. This step constructs the core pyrimidine ring.
Functionalization (Chlorination) : The hydroxyl group at the C6 position is converted into a better leaving group. The pyrimidine derivative is chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine-3-N-oxide.
Nucleophilic Substitution : The final step involves the reaction of the chlorinated pyrimidine with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the final product.
This sequence exemplifies a common strategy: build the heterocyclic core, activate a specific position for substitution, and then introduce the final fragment. nih.govresearchgate.netnih.gov For the target molecule, this compound, a plausible multi-step sequence would likely involve a palladium-catalyzed cross-coupling reaction as the key step for forming the C-C bond, preceded by the synthesis of the necessary protected piperidine and functionalized pyrimidine precursors.
Strategies Involving Protection-Deprotection Groups
The synthesis of piperidinyl-pyrimidine derivatives frequently necessitates the use of protecting groups to mask reactive functionalities, particularly the secondary amine of the piperidine ring, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions. nih.govnih.govfishersci.co.uk
A common synthetic route involves the reaction of a suitably functionalized pyrimidine with a Boc-protected piperidine derivative. For example, the synthesis of thiophene[3,2-d]pyrimidine-based compounds has been achieved by reacting a dichlorinated pyrimidine core with tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov The Boc group ensures that the piperidine nitrogen does not interfere with the desired nucleophilic substitution reaction.
Table 1: Conditions for Boc-Protection and Deprotection of Amines
| Step | Reagents & Conditions | Solvent(s) | Outcome |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP) | Water, THF, Acetonitrile (B52724), Chloroform | Formation of N-Boc protected amine fishersci.co.uk |
| Deprotection | Strong Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Dichloromethane (B109758) (DCM), Ethyl acetate, Water | Removal of Boc group to yield the free amine nih.govfishersci.co.uk |
| Deprotection | High Temperature (Thermal) | Varies (often in continuous flow systems) | Alternative method for Boc removal researchgate.net |
Once the desired scaffold is assembled, the Boc group is typically removed. This deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or concentrated hydrochloric acid (HCl). nih.govfishersci.co.ukjgtps.com This unmasks the piperidine's secondary amine, making it available for further functionalization.
Functional Group Interconversions
Functional group interconversions (FGIs) are essential for elaborating the this compound core into a diverse range of analogs. While specific examples on the fully assembled scaffold are not extensively documented, standard organic transformations can be applied. For instance, a halogen substituent on the pyrimidine ring, such as bromine or chlorine, can serve as a handle for various cross-coupling reactions, including Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Similarly, a nitro group could be reduced to a primary amine, which can then be acylated, alkylated, or converted into other functionalities. On the piperidine ring, a carbonyl group, if present from the synthesis of the piperidine precursor, could be reduced to a hydroxyl group or converted into an amino group via reductive amination.
Regioselective Synthesis Considerations
Regioselectivity is a critical aspect in the synthesis of substituted 5-(Piperidin-2-yl)pyrimidines, both during the initial construction and subsequent modifications. The primary regiochemical challenge lies in forming the bond between the C5 position of the pyrimidine and the C2 position of the piperidine. This is typically controlled by using pre-functionalized starting materials, such as a 5-halopyrimidine and a piperidine derivative that can act as a nucleophile or an organometallic reagent.
When modifying a pre-formed pyrimidine ring that contains multiple reactive sites, regioselectivity becomes paramount. For example, in 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution often occurs preferentially at the C4 position due to its higher electrophilicity compared to the C2 position. nih.gov This differential reactivity allows for the sequential and regioselective introduction of different substituents. Furthermore, directed ortho-metalation strategies can be employed to functionalize specific positions on the pyrimidine ring. For instance, lithiation of a protected 2-amino-4(3H)-pyrimidinone has been shown to occur regioselectively at the C6 position, allowing for the introduction of various electrophiles. nih.gov
Synthesis of Substituted this compound Analogs
Modification at the Pyrimidine Ring
The pyrimidine ring of the this compound scaffold is amenable to a variety of modifications, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing nitrogen atoms makes the pyrimidine ring electron-deficient and thus susceptible to attack by nucleophiles, especially when activated with leaving groups like halogens.
A common strategy involves starting with a dihalopyrimidine, such as 2,4-dichloropyrimidine. The two chlorine atoms exhibit different reactivity, allowing for stepwise substitution. Typically, the C4 position is more reactive towards nucleophiles than the C2 position. This allows for the introduction of one substituent at C4, followed by the substitution of the C2 chlorine with a different nucleophile. nih.gov Another approach involves the displacement of a methylsulfanyl (-SMe) or similar leaving group, which can be substituted by amines under reflux conditions. nih.gov
More advanced techniques for pyrimidine modification include direct C-H bond activation, which allows for the introduction of aryl or alkyl groups without the need for pre-functionalization with a halogen. researchgate.net Additionally, a "deconstruction-reconstruction" strategy has been reported where the pyrimidine ring is opened and then re-closed with different components, leading to a wide range of diverse heterocyclic structures. nih.gov
Table 2: Selected Methods for Pyrimidine Ring Modification
| Reaction Type | Reagents | Position(s) Modified | Description |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | C2, C4, C6 | Displacement of a leaving group (e.g., Cl, Br, SMe) by a nucleophile. nih.govnih.gov |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd catalyst, Base | C2, C4, C5 | Formation of a new C-C bond by coupling with a halopyrimidine. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C2, C4, C5 | Formation of a new C-N bond by coupling with a halopyrimidine. |
| Direct C-H Arylation | Aryl Halides, Pd catalyst | C5 | C-H bond activation and subsequent coupling to form a C-C bond. researchgate.net |
Modification at the Piperidine Moiety
The piperidine moiety offers two main sites for modification: the ring nitrogen and the carbon atoms of the ring. The most common and straightforward modification is N-functionalization of the secondary amine.
N-Alkylation and N-Acylation: Following the deprotection of the piperidine nitrogen (e.g., removal of a Boc group), the resulting secondary amine can readily undergo N-alkylation or N-acylation. N-alkylation is typically achieved by reacting the piperidinyl-pyrimidine with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net This reaction introduces a wide variety of alkyl or substituted alkyl groups onto the piperidine nitrogen. Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides to introduce amide functionalities.
Modification of the Piperidine Ring Carbons: Introducing substituents onto the carbon framework of the piperidine ring is more complex and usually involves building the desired substituted piperidine ring before its attachment to the pyrimidine core. nih.gov For example, one could start with a functionalized piperidone, perform chemical transformations on it, and then use it in a subsequent step to form the C-C bond with the pyrimidine ring.
Stereoselective Synthesis of Chiral Derivatives
The substitution at the C2 position of the piperidine ring creates a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure derivatives. The general strategy involves the asymmetric synthesis of the 2-substituted piperidine fragment, which is then coupled to the pyrimidine moiety. Several powerful methods exist for the enantioselective synthesis of 2-substituted piperidines.
Biocatalysis: Transaminases have been used to convert ω-chloroketones into chiral amines, which then undergo spontaneous intramolecular cyclization to yield highly enantioenriched 2-substituted piperidines. This method provides access to both (R) and (S) enantiomers by selecting the appropriate enzyme variant. nih.govacs.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted pyridine (B92270) precursors using chiral transition metal catalysts (e.g., based on Iridium) is a well-established method for producing chiral piperidines. researchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen of a dihydropyridinone system can direct diastereoselective additions of nucleophiles, after which the auxiliary is cleaved to yield the enantiomerically enriched piperidine.
Organocatalysis: Chiral organocatalysts, such as L-proline, can catalyze asymmetric Mannich-type reactions between aldehydes and imines derived from glutaraldehyde, leading to the formation of chiral 2-substituted piperidines. acs.org
Halocyclization: A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org
By employing one of these stereoselective methods to generate the chiral piperidine building block, subsequent coupling to a pyrimidine precursor allows for the synthesis of optically active this compound derivatives.
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is a growing area of focus, aimed at reducing the environmental impact of chemical manufacturing. Research into the synthesis of the constituent piperidine and pyrimidine rings highlights several sustainable strategies that are applicable to the production of this compound and its derivatives. These approaches prioritize the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and processes that minimize waste and energy consumption.
One of the most promising green chemistry avenues is the use of biocatalysis. nih.gov Enzymes, such as transaminases, have been effectively used for the asymmetric synthesis of 2-substituted piperidines from commercially available ω-chloroketones. acs.org This method offers high enantioselectivity under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents. nih.govacs.org The development of chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, further enhances the efficiency and stereochemical control in producing chiral piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov
The use of heterogeneous catalysts also represents a significant green advancement. For example, a cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been shown to facilitate the acid-free hydrogenation of pyridines to piperidines in water, a benign solvent. nih.gov Such catalysts can often be recovered and reused, reducing waste and cost. Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts offers a pathway to stereoselective piperidine synthesis. nih.gov
Flow chemistry is another powerful tool for greening the synthesis of heterocyclic compounds. mdpi.com Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. mdpi.comacs.org This technology has been successfully applied to the synthesis of fused pyrimidine derivatives, demonstrating its potential for efficient, preparative-scale production. acs.org The integration of in-line purification and analysis in flow systems can further streamline the manufacturing process for active pharmaceutical ingredients (APIs). nih.gov
Multicomponent reactions (MCRs) and one-pot syntheses are inherently green as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. ajchem-a.com Various MCRs have been developed for the synthesis of highly substituted piperidine and pyrimidine analogs, often utilizing non-toxic catalysts and solvent-free conditions. ajchem-a.comorganic-chemistry.org
Table 1: Overview of Green Chemistry Approaches in Heterocycle Synthesis
| Green Chemistry Approach | Key Features | Application to this compound Synthesis | Relevant Compounds |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases) for high stereoselectivity; mild, aqueous reaction conditions. nih.govacs.org | Asymmetric synthesis of the chiral piperidine-2-yl moiety. acs.org | (R)-2-(p-chlorophenyl)pyrrolidine |
| Heterogeneous Catalysis | Use of recyclable catalysts (e.g., cobalt on titanium nanoparticles); use of green solvents like water. nih.gov | Hydrogenation of a pyridine precursor to form the piperidine ring. nih.gov | Substituted piperidines |
| Flow Chemistry | Enhanced reaction control, improved safety, reduced waste, and potential for in-line purification. mdpi.comacs.orgnih.gov | Efficient synthesis of both the pyrimidine and piperidine rings and their coupling. acs.org | Fused pyrimidines |
| Multicomponent Reactions | One-pot synthesis, reduction of intermediate isolation steps, and decreased solvent usage. ajchem-a.comorganic-chemistry.org | Construction of the substituted pyrimidine ring. organic-chemistry.org | 4,5-disubstituted pyrimidine derivatives |
| Alternative Energy Sources | Use of ultrasound irradiation to promote reactions. ajchem-a.com | Potential for accelerating the synthesis of pyrimidine precursors. ajchem-a.com | Polysubstituted propargylamine (B41283) analogs |
Scale-Up Considerations and Process Optimization in Research Synthesis
One of the primary challenges in scaling up the synthesis of piperidine derivatives is the management of reaction conditions. Traditional methods for pyridine hydrogenation often require high temperatures and pressures, which can be costly and hazardous to implement on a large scale. nih.gov While effective, the use of certain reagents can also pose scalability issues. For instance, while cesium carbonate has shown good results in intramolecular aza-Michael reactions for piperidine synthesis at the lab scale, its poor solubility makes its use difficult when scaling up. nih.gov
Process optimization often involves exploring alternative reagents and catalysts that are more amenable to large-scale production. The use of heterogeneous catalysts is advantageous for scale-up as they can be easily separated from the reaction mixture and potentially recycled. nih.govajchem-a.com Similarly, developing catalytic processes that operate under milder conditions can significantly improve the safety and cost-effectiveness of the synthesis.
Flow chemistry offers a compelling solution to many of the challenges associated with scaling up batch processes. mdpi.comacs.org Continuous flow reactors provide superior heat and mass transfer, allowing for better control over exothermic reactions and improving reproducibility. mdpi.com The smaller reaction volumes at any given time enhance safety, especially when handling hazardous materials or intermediates. mdpi.com Furthermore, flow chemistry facilitates a more straightforward scale-up by extending the operation time rather than increasing the reactor volume, a concept demonstrated in the preparative-scale synthesis of fused pyrimidines. acs.org The ability to integrate purification and analytical technologies directly into the flow stream can lead to a highly efficient, automated manufacturing process for complex molecules. nih.gov
Stereochemical control is another critical aspect of process optimization, particularly for chiral molecules like this compound. Achieving high enantioselectivity on a large scale can be difficult. Biocatalytic methods, which often exhibit excellent stereocontrol under mild conditions, are increasingly being considered for industrial-scale synthesis of chiral amines and heterocycles. nih.govacs.org
Table 2: Scale-Up Considerations and Optimization Strategies
| Challenge | Potential Optimization Strategy | Rationale |
|---|---|---|
| Harsh Reaction Conditions | Development of catalytic systems that operate under milder temperatures and pressures. nih.gov | Improves safety, reduces energy costs, and may allow for the use of less specialized equipment. |
| Reagent Solubility and Handling | Replacement of poorly soluble reagents (e.g., cesium carbonate) with more soluble alternatives or implementation in a flow system. nih.gov | Facilitates better mixing and reaction kinetics, and avoids blockages in equipment. |
| Purification and Isolation | Implementation of continuous crystallization or in-line extraction in a flow process; use of heterogeneous catalysts to simplify removal. nih.govnih.gov | Reduces reliance on time-consuming and solvent-intensive chromatography, and minimizes waste. |
| Stereoselectivity | Utilization of biocatalytic or asymmetric catalytic methods. nih.govacs.org | Ensures the production of the desired enantiomer with high purity, which is crucial for pharmaceutical applications. |
| Process Control and Safety | Transition from batch to continuous flow manufacturing. mdpi.comacs.org | Provides superior control over reaction parameters, enhances safety, and simplifies scaling. |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 5-(Piperidin-2-yl)pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous characterization.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and which protons are coupled to one another.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring and the piperidine (B6355638) ring.
Pyrimidine Protons: The pyrimidine ring contains three aromatic protons. The proton at the C2 position would likely appear as a singlet, while the protons at the C4 and C6 positions would appear as a pair of coupled signals (doublets), typically in the downfield region (δ 8.5-9.2 ppm) due to the electron-withdrawing nature of the nitrogen atoms.
Piperidine Protons: The piperidine ring contains eleven protons in a saturated, aliphatic environment. These would produce more complex, overlapping signals in the upfield region of the spectrum (δ 1.5-3.5 ppm). The proton on the carbon atom linking the two rings (C2' of the piperidine) would be expected to be a multiplet at a relatively downfield position for an aliphatic proton (around δ 3.0-3.5 ppm) due to the influence of the adjacent nitrogen and the pyrimidine ring. The protons on the nitrogen atom (NH) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Illustrative ¹H NMR Data Table
| Predicted Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
|---|---|---|---|---|
| H-2 (Pyrimidine) | ~9.1 | s (singlet) | - | 1H |
| H-4, H-6 (Pyrimidine) | ~8.8 | d (doublet) | ~2.5 | 2H |
| H-2' (Piperidine) | ~3.3 | m (multiplet) | - | 1H |
| Piperidine CH₂ | ~1.5-3.1 | m (multiplet) | - | 10H |
| Piperidine NH | Variable | br s (broad singlet) | - | 1H |
Carbon-13 (¹³C) NMR Studies
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For this compound, nine distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.
Pyrimidine Carbons: The four carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom situated between the two nitrogen atoms (C2) would be the most downfield. The carbon atom attached to the piperidine ring (C5) would also show a characteristic shift.
Piperidine Carbons: The five aliphatic carbon atoms of the piperidine ring would appear in the upfield region (δ 20-60 ppm). The carbon atom bonded to the pyrimidine ring (C2') would be the most downfield of this group.
Illustrative ¹³C NMR Data Table
| Predicted Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| C-2 (Pyrimidine) | ~158.0 |
| C-4, C-6 (Pyrimidine) | ~156.5 |
| C-5 (Pyrimidine) | ~125.0 |
| C-2' (Piperidine) | ~55.0 |
| C-3', C-4', C-5', C-6' (Piperidine) | ~25.0 - 48.0 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other (typically on adjacent carbons). This would be essential for tracing the proton connectivity within the piperidine ring and confirming the coupling between the H4 and H6 protons of the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively assign which protons are bonded to which carbons, pairing the data from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing longer-range connectivity (over two or three bonds) between protons and carbons. For this compound, the key HMBC correlation would be between the piperidine H-2' proton and the pyrimidine C5 carbon, which would unambiguously confirm the connection point between the two ring systems.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.
For this compound (molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion peak at an m/z value of 164.23, corresponding to the [M+H]⁺ ion. The presence of this peak would provide strong evidence for the molecular weight of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which serves as a powerful confirmation of its identity.
For the [M+H]⁺ ion of this compound, HRMS would be used to confirm its elemental formula (C₉H₁₄N₃⁺).
Illustrative HRMS Data Table
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
|---|---|---|---|
| [C₉H₁₃N₃ + H]⁺ | 164.12332 | (Hypothetical) 164.1235 | (Hypothetical) 1.1 |
A measured mass that is very close to the calculated exact mass (typically with an error of less than 5 ppm) provides high confidence in the assigned molecular formula, thereby confirming the identity of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of the bonds within its pyrimidine and piperidine rings.
The analysis of the spectrum reveals key absorptions indicative of the compound's structure. The presence of both aromatic and aliphatic C-H bonds is a key feature. Aromatic C-H stretching vibrations, originating from the pyrimidine ring, are typically observed in the region of 3100-3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the piperidine ring appear at lower wavenumbers, generally in the 3000-2850 cm⁻¹ range.
The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring give rise to characteristic absorption bands in the 1600-1475 cm⁻¹ region. Furthermore, the N-H stretching vibration of the secondary amine in the piperidine ring is expected to produce a band in the 3550-3060 cm⁻¹ region. The C-N stretching vibrations from both the piperidine and pyrimidine rings are typically observed in the 1250-1000 cm⁻¹ range. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Pyrimidine) | Stretching | 3100-3000 |
| Aliphatic C-H (Piperidine) | Stretching | 3000-2850 |
| N-H (Piperidine) | Stretching | 3550-3060 |
| C=C, C=N (Pyrimidine) | Stretching | 1600-1475 |
| C-N (Pyrimidine & Piperidine) | Stretching | 1250-1000 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, these methods are crucial for assessing the purity of a synthesized batch and for isolating the compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment of a wide range of organic compounds, including pyrimidine derivatives. researchgate.net The versatility of HPLC allows for the separation of the target compound from impurities, starting materials, and by-products with high resolution and sensitivity.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net In this mode of chromatography, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical RP-HPLC method for the purity assessment of pyrimidine derivatives would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance. The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Furthermore, preparative HPLC can be utilized for the isolation and purification of this compound on a larger scale. By employing a larger column and a higher flow rate, significant quantities of the pure compound can be collected for further research and development.
Table 2: Illustrative HPLC Parameters for Purity Assessment of Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis provides crucial evidence for the empirical and molecular formula of a newly synthesized compound like this compound.
The molecular formula for this compound is C₉H₁₃N₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of the compound is 163.22 g/mol .
The experimentally determined values for the elemental composition of a purified sample of this compound should closely match the calculated theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, serves as a strong confirmation of the compound's identity and purity.
Table 3: Elemental Analysis Data for this compound (C₉H₁₃N₃)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 66.22 | Typically within ±0.4% of theoretical |
| Hydrogen (H) | 8.03 | Typically within ±0.4% of theoretical |
| Nitrogen (N) | 25.75 | Typically within ±0.4% of theoretical |
Reactivity and Derivatization Strategies of 5 Piperidin 2 Yl Pyrimidine
Reactions at the Pyrimidine (B1678525) Core
The pyrimidine ring is characterized as a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging. The nitrogen atoms strongly deactivate the ring towards electrophiles, making reactions like nitration or halogenation difficult to achieve without harsh conditions. researchgate.netuomustansiriyah.edu.iq The C-5 position, being the most electron-rich carbon in the pyrimidine nucleus, is the most likely site for substitution if the reaction can be induced. However, successful electrophilic substitution typically requires the presence of strong electron-donating (activating) groups on the pyrimidine ring, such as amino or hydroxyl groups, which are absent in the parent 5-(Piperidin-2-yl)pyrimidine structure. researchgate.net
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for functionalizing pyrimidine rings, provided a good leaving group (like a halogen) is present at the C-2, C-4, or C-6 positions. youtube.comstackexchange.com In the case of this compound, the piperidinyl group itself is not a leaving group. Therefore, SNAr reactions would require prior modification of the pyrimidine core, such as halogenation, to introduce a displaceable substituent. The C-4 position is often more reactive towards nucleophilic attack than the C-2 position. stackexchange.com For example, studies on related chloro-pyrimidines show that amines, acting as nucleophiles, can displace the chloride to form new C-N bonds. youtube.commdpi.com
Functionalization of Peripheral Positions
Functionalization can also be achieved at positions on the pyrimidine ring that are not directly involved in substitution. For instance, if a methyl group were present on the ring, it could undergo reactions such as oxidation or halogenation. However, for the unsubstituted this compound, direct functionalization of the peripheral C-H bonds is not a commonly reported strategy without prior activation.
Reactions at the Piperidine (B6355638) Moiety
The piperidine ring, being a saturated secondary amine, offers a reactive site at the nitrogen atom, which is a key locus for derivatization.
N-Alkylation and Acylation Reactions
The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation.
N-Alkylation: This reaction involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. researchgate.netias.ac.in The base, often a carbonate like K₂CO₃ or a non-nucleophilic amine, neutralizes the acid formed during the reaction. Common solvents for this transformation include dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction proceeds via an SN2 mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkylating agent.
N-Acylation: The piperidine nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides. semanticscholar.org These reactions are typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct. This strategy is useful for introducing a variety of carbonyl-containing functional groups onto the piperidine ring.
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Room Temp. or heating | N-Alkyl-5-(piperidin-2-yl)pyrimidine |
| N-Acylation | Acyl Chloride, Base (e.g., Et₃N) | Aprotic Solvent (e.g., CH₂Cl₂) | N-Acyl-5-(piperidin-2-yl)pyrimidine |
Stereoselective Transformations of the Piperidine Ring
The piperidine ring in this compound contains a stereocenter at the C-2 position. Stereoselective transformations can be employed to control the configuration of this center or to introduce new stereocenters on the ring. While direct C-H functionalization of a pre-existing piperidine ring is a complex field, rhodium-catalyzed C-H insertion reactions have been used to functionalize N-protected piperidines at the C-2 position with control over diastereoselectivity. nih.gov Such strategies often require the use of a directing group or specific catalysts to achieve site- and stereoselectivity. nih.govmdpi.com These advanced methods allow for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry.
Functional Group Transformations on Substituents
General principles of organic chemistry suggest that substituents on the piperidine or pyrimidine rings of this compound could undergo various functional group transformations. However, specific examples from scientific literature to populate the requested subsections are not available.
Oxidation Reactions
Information on the specific oxidation of substituents on the this compound core is not detailed in the available literature. In principle, if substituents such as alkyl groups were present on either ring, they could be oxidized to alcohols, aldehydes, or carboxylic acids using standard oxidizing agents, assuming selectivity could be achieved without affecting the heterocyclic rings. For instance, an alcohol substituent could potentially be oxidized to a ketone or aldehyde. However, no specific examples or conditions have been reported for this particular compound.
Reduction Reactions
Similarly, specific reduction reactions on substituents of this compound are not well-documented. Hypothetically, reducible functional groups, such as nitro, carbonyl, or ester groups, attached to the main scaffold could be reduced using various reducing agents. For example, a nitro group could be reduced to an amine, or a ketone to a secondary alcohol. The choice of reagent would be critical to avoid reduction of the pyrimidine ring itself. Catalytic hydrogenation is a common method for such transformations. Without specific literature examples, a detailed discussion remains speculative.
Utility as a Synthon and Building Block in Complex Molecule Synthesis
While the this compound structure is a potential building block in medicinal chemistry due to the presence of the pharmacophorically important piperidine and pyrimidine moieties, its explicit and detailed application as a synthon in the synthesis of more complex molecules is not extensively reported in readily accessible scientific literature.
The bifunctional nature of this compound, with the secondary amine of the piperidine and the reactive positions on the pyrimidine ring, suggests its potential for use in building larger molecular architectures. The piperidine nitrogen can act as a nucleophile or be a point for N-arylation or N-alkylation. The pyrimidine ring could potentially undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the other substituents present.
However, without specific documented examples of its use in multi-step syntheses of complex target molecules, a thorough analysis of its utility as a synthon, including reaction schemes and yields, cannot be provided.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and other physicochemical characteristics with high accuracy.
Electronic Structure Analysis (e.g., DFT studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-(Piperidin-2-yl)pyrimidine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine key electronic properties. These studies involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Further analysis of the electronic structure includes the generation of a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how this compound might interact with biological targets. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. semanticscholar.org Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge delocalization within the molecule.
Conformational Analysis and Molecular Geometry Optimization
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable conformations (energetically favorable shapes). westernsydney.edu.au This process involves exploring the potential energy surface of the molecule by systematically rotating its single bonds.
Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, methods like Hartree-Fock and DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set) are employed to achieve this. researchgate.net The optimization process yields precise information about bond lengths, bond angles, and dihedral angles of the most stable conformer. semanticscholar.org These optimized geometries are crucial for subsequent studies, such as molecular docking, as they represent the most likely conformation of the molecule in a biological system. The conformational flexibility of the piperidine (B6355638) ring and its linkage to the pyrimidine (B1678525) ring are of particular interest, as different conformations may exhibit different binding affinities to a target receptor. westernsydney.edu.au
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of biological processes.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.gov The process involves placing the optimized 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. remedypublications.com
These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrimidine and piperidine moieties and the amino acid residues of the target protein. rsc.org For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the piperidine ring can engage in hydrophobic interactions. Understanding these interactions at an atomic level is fundamental for structure-based drug design, allowing for the rational modification of the this compound scaffold to improve its potency and selectivity. researchgate.net
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the fluctuations and conformational changes of both the ligand and the receptor. tandfonline.com
For a complex of this compound with a target protein, an MD simulation can assess the stability of the docked pose. rsc.org By analyzing the trajectory, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. rsc.org Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the thermodynamics and kinetics of the binding process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. mdpi.com
For a series of analogs of this compound, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.govresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). nih.gov
2D-QSAR Methodologies
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) methodologies establish a mathematical correlation between the biological activity of a series of compounds and their two-dimensional physicochemical properties or structural features. While specific 2D-QSAR studies focusing exclusively on this compound are not extensively documented, the principles of this approach are widely applied to pyrimidine and piperidine derivatives to guide lead optimization.
In a typical 2D-QSAR study, a dataset of molecules with varying structural modifications and corresponding biological activities is used. Descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices are calculated. Multiple Linear Regression (MLR) is a common statistical method employed to generate a QSAR model that can predict the activity of new, unsynthesized analogs. For pyrimidine-containing compounds, 2D-QSAR has been instrumental in identifying key structural features that govern their therapeutic effects. These models can highlight the importance of specific substituents on the pyrimidine or piperidine ring for biological activity.
3D-QSAR and Pharmacophore Mapping
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore mapping provide a more detailed understanding of the interaction between a ligand and its target protein by considering the three-dimensional arrangement of atoms.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the biological activity of molecules with their 3D electrostatic and steric fields. For a series of analogs of this compound, these studies would involve aligning the compounds and calculating their interaction fields with a probe atom. The resulting contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent molecules.
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a target interacting with this compound would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen large virtual libraries for novel compounds that fit the pharmacophoric requirements, potentially identifying new chemical scaffolds with the desired biological activity. sygnaturediscovery.com
In Silico ADMET Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery to assess the druglikeness of a compound. For this compound, various computational models can predict its pharmacokinetic profile.
Table 1: Predicted Physicochemical and ADMET Properties of this compound This table is generated from in silico predictions and is intended for research purposes only.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 163.22 g/mol | Low molecular weight, favorable for absorption. |
| LogP (Consensus) | 0.47 | Indicates moderate lipophilicity. |
| Water Solubility (ESOL) | -1.71 (log mol/L) | Predicted to be soluble in water. |
| Topological Polar Surface Area | 41.57 Ų | Suggests good cell membrane permeability. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for a drug-like molecule. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Data generated using SwissADME and pkCSM predictive models.
Bioavailability and Lipophilicity Predictions in Research Contexts
Oral bioavailability is a key parameter for many drugs, and it is influenced by factors such as solubility and permeability, which are in turn related to lipophilicity. nih.gov The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in its ability to cross biological membranes. nih.gov
For this compound, in silico models predict a consensus LogP value of 0.47, suggesting a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often desirable for oral drugs, as it can facilitate both dissolution in the aqueous environment of the gut and permeation across the lipid cell membranes of the intestinal wall. The predicted high gastrointestinal absorption for this compound is consistent with its favorable physicochemical properties, including its low molecular weight and moderate polarity.
Table 2: Predicted Bioavailability and Lipophilicity of this compound This table is generated from in silico predictions and is intended for research purposes only.
| Parameter | Predicted Value | Method/Tool |
| Lipophilicity | ||
| iLOGP | 0.59 | SwissADME |
| XLOGP3 | 0.10 | SwissADME |
| WLOGP | 0.26 | SwissADME |
| MLOGP | 0.20 | SwissADME |
| Silicos-IT | 1.18 | SwissADME |
| Consensus LogP | 0.47 | SwissADME |
| Water Solubility | ||
| LogS (ESOL) | -1.71 | SwissADME |
| Solubility | 19.50 mg/ml | SwissADME |
| Solubility Class | Soluble | SwissADME |
| Pharmacokinetics | ||
| GI Absorption | High | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Metabolic Stability Predictions for Research Compounds
The metabolic stability of a compound is a major determinant of its in vivo half-life and dosing regimen. nih.gov Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms.
Predictions for this compound suggest that it is not likely to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, or CYP3A4. However, it is predicted to be an inhibitor of CYP2D6. This information is valuable in the early stages of drug development, as inhibition of CYP enzymes can lead to drug-drug interactions. Further in vitro studies would be necessary to confirm these predictions and to identify the specific sites of metabolism on the molecule.
Table 3: Predicted Metabolic Stability of this compound This table is generated from in silico predictions and is intended for research purposes only.
| CYP Isoform | Predicted Inhibition | Method/Tool |
| CYP1A2 | No | SwissADME |
| CYP2C19 | No | SwissADME |
| CYP2C9 | No | SwissADME |
| CYP2D6 | Yes | SwissADME |
| CYP3A4 | No | SwissADME |
Virtual Screening and Library Design
The this compound scaffold can serve as a valuable starting point for virtual screening and the design of chemical libraries. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target.
Libraries based on the this compound core can be designed by introducing a variety of substituents at different positions on both the pyrimidine and piperidine rings. These virtual libraries can then be screened against a target of interest using methods such as molecular docking or pharmacophore-based screening. This approach allows for the rapid exploration of a vast chemical space and the identification of promising hit compounds for further development. The favorable predicted druglikeness and pharmacokinetic properties of the core this compound structure make it an attractive scaffold for such library design efforts.
Biological Activities and Molecular Mechanisms of 5 Piperidin 2 Yl Pyrimidine Analogs in Research
Target Identification and Validation Studies
Identifying the specific molecular targets of 5-(piperidin-2-yl)pyrimidine analogs is a primary objective in preclinical research. These studies involve a range of biochemical and pharmacological assays designed to measure the binding and functional effects of these compounds on specific proteins, receptors, and enzymes.
The interaction between a compound and its protein target is a critical determinant of its biological activity. Studies on this compound analogs have utilized various techniques to quantify these interactions. For instance, fluorescence spectroscopy has been employed to investigate the binding of derivatives to proteins like bovine serum albumin (BSA), a common model for serum albumin binding. One study on a BODIPY derivative incorporating a piperazine (B1678402) substituent found a binding constant (Kb) of 9.6 × 104 M−1 with BSA, indicating a strong interaction. mdpi.com
The affinity of these compounds for specific target proteins, such as receptors and enzymes, is often measured using radioligand binding assays, which determine the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. For example, a potent piperidine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1), was found to have a high affinity for the sigma-1 receptor (S1R) with a Ki value of 3.2 nM. nih.gov This high affinity is comparable to that of the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Such studies are essential for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs. Incorporating protein flexibility in computational modeling has been shown to improve the accuracy of predicting the binding potencies of piperidine (B6355638) carboxamide inhibitors targeting Anaplastic lymphoma kinase (ALK). rsc.org
| Compound | Target Protein | Binding Affinity Constant | Assay Method |
|---|---|---|---|
| BDP-2 (BODIPY derivative) | Bovine Serum Albumin (BSA) | Kb = 9.6 × 104 M−1mdpi.com | Fluorescence Spectroscopy |
| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | Sigma-1 Receptor (S1R) | Ki = 3.2 nM nih.gov | Radioligand Binding Assay |
| Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | Human Sigma-1 Receptor (hσ1R) | Ki = 1.45 nM nih.gov | Radioligand Binding Assay |
| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | Ki = 2.5 nM nih.gov | Radioligand Binding Assay |
Analogs of this compound have been designed and evaluated as ligands for various G protein-coupled receptors (GPCRs) and other receptor types, including those for key neurotransmitters.
Adenosine (B11128) A2A Receptor: A series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperazine and piperidine moieties were developed as inverse agonists for the human adenosine A2A receptor. nih.gov Among these, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (compound 11) demonstrated the highest binding affinity, with a Ki value of 8.62 nM. nih.gov
Serotonin (B10506) (5-HT) Receptors: The serotonin system is another important target. A series of piperazin-1-yl substituted pyrimidines were synthesized and evaluated as ligands for the 5-HT7 receptor, aiming to elucidate the structural features that influence binding affinity. researchgate.net
Sigma Receptors: As mentioned previously, certain piperidine derivatives show high affinity for sigma receptors. One study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) as having a very high affinity for the human σ1 receptor (Ki = 1.45 nM) with 290-fold selectivity over the σ2 receptor subtype. nih.gov
| Compound Class/Name | Target Receptor | Key Finding (Binding Affinity) |
|---|---|---|
| Thiazolo[5,4-d]pyrimidines (Compound 11) | Adenosine A2A Receptor | Ki = 8.62 nM (Inverse Agonist) nih.gov |
| Piperazin-1-yl pyrimidines | Serotonin 5-HT7 Receptor | Identified as ligands for the receptor. researchgate.net |
| Polyfunctionalized Pyridines (Compound 5) | Sigma-1 Receptor (σ1R) | Ki = 1.45 nM (High Affinity and Selectivity) nih.gov |
| Benzylpiperidine derivative (Compound 2) | Sigma-1 Receptor (S1R) | Ki = 24 nM nih.gov |
The ability of this compound analogs to modulate the activity of various enzymes has been a significant area of investigation. These in vitro assays measure the concentration of a compound required to inhibit a specific enzyme's activity by 50% (IC50).
Kinase Inhibition: Several pyrimidine derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling. A series of pyrimidine-5-carbonitrile derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. Compounds 11e and 12b emerged as the most potent inhibitors, with IC50 values of 0.61 and 0.53 μM, respectively. rsc.org Another study identified pyrazolo[3,4-d]pyrimidinone derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors; compound 4a was more potent than the reference drug roscovitine, with an IC50 of 0.21 µM. nih.gov
Metabolic Enzyme Inhibition: Analogs have also been tested against enzymes involved in metabolism. Certain piperidine-bearing compounds were screened against lipoxygenase and α-glucosidase, with some showing moderate inhibitory activity. scielo.br A separate study on tetrahydropyrimidine-5-carboxylate derivatives identified inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compound M18 was the most effective in this series, with an IC50 value of 13.14 µM. chemmethod.comchemmethod.com Other research has explored the inhibition of Type II NADH-dehydrogenase (NDH-2) by quinolinyl pyrimidines, with the best compounds showing IC50 values in the low-micromolar range.
| Compound/Class | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 12b (Pyrimidine-5-carbonitrile) | VEGFR-2 | 0.53 µM rsc.org |
| Compound 11e (Pyrimidine-5-carbonitrile) | VEGFR-2 | 0.61 µM rsc.org |
| Compound 7c (Pyrimidine–phthalimide hybrid) | VEGFR2 | 0.130 µM researchgate.net |
| Compound 4a (Pyrazolo[3,4-d]pyrimidinone) | CDK2 | 0.21 µM nih.gov |
| Compound M18 (Tetrahydropyrimidine) | DPP-IV | 13.14 µM chemmethod.com |
| Quinolinyl Pyrimidines | NDH-2 | Low-µM range |
| Compound 5b (Piperidine derivative) | Lipoxygenase | Identified as the most active inhibitor in its series. scielo.br |
Modulation of Cellular Pathways
Beyond direct interactions with molecular targets, research has examined the downstream effects of this compound analogs on complex cellular processes, particularly those related to cell fate, such as proliferation and apoptosis. These studies are typically conducted using cultured cell lines.
A significant body of research has demonstrated the antiproliferative effects of pyrimidine analogs across a wide range of human cancer cell lines. The cytotoxic activity is often quantified by the IC50 value, representing the concentration that inhibits cell growth by 50%.
For instance, novel pyrrolopyrimidine derivatives showed significant cytotoxic activities against A549 (lung cancer) and PC3 (prostate cancer) cells, with compound 6b being particularly potent against A549 cells (IC50 = 0.35 µM). nih.gov Similarly, thiazolo[5,4-d]pyrimidine analog 4k was active against several cancer cell lines, including A549 (IC50 = 1.4 µM) and T98G (glioblastoma, IC50 = 3.4 µM). nih.gov Pyrimidine-5-carbonitrile derivative 11e exhibited excellent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values of 1.14 and 1.54 µM, respectively. rsc.org Other studies have confirmed the broad antiproliferative potential of various pyrazolo[3,4-d]pyrimidine and pyrimidinone derivatives against cell lines from renal, colon, and liver cancers. nih.govrsc.orgnih.gov
| Compound/Class | Cancer Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Compound 6b (Pyrrolopyrimidine) | A549 (Lung) | 0.35 µM nih.gov |
| Compound 4k (Thiazolo[5,4-d]pyrimidine) | A549 (Lung) | 1.4 µM nih.gov |
| Compound 4k (Thiazolo[5,4-d]pyrimidine) | T98G (Glioblastoma) | 3.4 µM nih.gov |
| Compound 11e (Pyrimidine-5-carbonitrile) | HCT-116 (Colon) | 1.14 µM rsc.org |
| Compound 11e (Pyrimidine-5-carbonitrile) | MCF-7 (Breast) | 1.54 µM rsc.org |
| Compound 7c (Pyrazolopyrimidine) | KM12 (Colon) | 1.21 µM researchgate.net |
| Compound 12c (4-aminopyrazolo[3,4-d]pyrimidine) | Renal Cancer Cell Lines | Identified as the most potent in its series. rsc.orgnih.gov |
| Compound 4a (Pyrazolo[3,4-d]pyrimidinone) | HCT116 (Colorectal) | IC50 < 12.24 µM nih.gov |
In addition to inhibiting proliferation, many pyrimidine analogs have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a desirable characteristic for potential anticancer agents. The mechanisms of apoptosis induction are often investigated through various cellular and molecular assays.
Studies on pyrrolopyrimidine derivatives (compounds 6b, 8a, and 9a) revealed that they induce apoptosis in A549 lung cancer cells via the intrinsic pathway. nih.gov This was evidenced by the activation of pro-apoptotic proteins (like Bim, Bax, Bak) and deactivation of anti-apoptotic proteins (like Bcl-2, Mcl-1), leading to the activation of executioner caspases-3 and -9 and the cleavage of PARP (Poly(ADP-ribose) polymerase). nih.gov Similarly, pyrazolopyrimidine derivatives 5d and 7c were found to up-regulate caspase 3/9 and the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2 in KM12 colon cancer cells. researchgate.net The apoptosis-inducing activity of thiazolo[5,4-d]pyrimidine analogs 4a and 4k was confirmed by the observed cleavage of PARP-1 and inhibition of procaspase-3. nih.gov Furthermore, pyrimidine-phthalimide hybrid 7c was shown to increase the ratio of total apoptotic cells by 50-fold in MCF-7 breast cancer cells. researchgate.net
Signaling Pathway Analysis (e.g., JAK-mediated, Wnt β-catenin, EGFR, VEGFR-2, CDK9, ALK)
The this compound scaffold is a core component in a variety of kinase inhibitors, influencing numerous signaling pathways critical to cellular processes. The interaction of these analogs with different kinases can lead to the modulation of pathways such as Janus kinase (JAK)-mediated signaling, Wnt/β-catenin, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 9 (CDK9), and Anaplastic Lymphoma Kinase (ALK).
JAK-mediated Signaling: The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine signaling that regulates immune responses and cell proliferation. nih.govverywellhealth.comdrugs.com Dysregulation of the JAK/STAT pathway is associated with various diseases, making JAK inhibitors a significant area of research. nih.govresearchgate.net Analogs incorporating the pyrimidine framework have been developed as potent JAK1 inhibitors. researchgate.netnih.gov For instance, the optimization of a pyrimidine-based screening hit led to the discovery of AZD4205, a highly selective JAK1 kinase inhibitor. researchgate.net These inhibitors function by blocking the JAK enzymes, which in turn interrupts the signaling cascade that leads to inflammation and cell growth. verywellhealth.comdrugs.com The selectivity of these inhibitors, particularly for JAK1 over other JAK family members, is a key focus in research to minimize off-target effects. researchgate.netnih.gov
Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its abnormal activation is linked to various cancers. acs.orgnih.govmdpi.com Research has led to the discovery of small-molecule inhibitors of the Wnt pathway. In one study, a high-throughput screening identified a 3,4,5-trisubstituted pyridine (B92270) hit which, after medicinal chemistry optimization, yielded potent and orally bioavailable inhibitors of Wnt signaling. acs.org This optimization involved replacing a piperidine carboxamide with a 6,5-spirocyclic carboxamide, demonstrating that modifications around the core structure can significantly enhance activity against the Wnt pathway. acs.org
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth in various cancers. Pyrimidine derivatives are a well-established class of EGFR inhibitors. nih.gov
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based compounds have been extensively investigated as VEGFR-2 inhibitors.
CDK9 Signaling: Cyclin-Dependent Kinase 9 (CDK9) plays a vital role in the regulation of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer research.
ALK Signaling: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements can lead to the expression of fusion proteins that drive the growth of certain cancers. The pyrimidine scaffold is a key feature in several second-generation ALK inhibitors.
**6.3. Mechanistic Insights into Biological Actions
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For analogs of this compound, SAR studies have provided critical insights into how chemical modifications influence their biological activity.
For kinase inhibitors, specific substitutions on both the pyrimidine and piperidine rings are crucial. In the development of pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, SAR studies revealed that introducing a carboxamide group at the third position enhances inhibitory activity. nih.gov Furthermore, substituting the piperidine ring with certain groups can modulate physicochemical properties and biological activity. For example, in the development of measles virus (MeV) replication inhibitors, placing a substituent at the 2-position of the piperidine ring was found to improve aqueous solubility. thieme-connect.com
In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) PI3K/mTOR inhibitors, it was observed that introducing a substituent at the C-7 position decreased the inhibition of mTOR, highlighting the sensitivity of this position to chemical changes. researchgate.net For pyrimidine-4-carboxamides, the pyrimidine scaffold itself was found to be optimal, as replacing it with pyridyl or triazine analogs resulted in a significant drop in potency. nih.gov
The nature of the linker and the groups attached to the core scaffold also play a significant role. In the development of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, it was found that compounds with a sulfonamide phenyl moiety generally showed higher inhibitory activity than those with benzimidazole (B57391) or related heterocyclic derivatives. verywellhealth.com
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Trk | A carboxamide group at the 3rd position enhances inhibition. | nih.gov |
| Piperidine-based MeV inhibitors | MeV-RdRp | Substitution at the 2-position of the piperidine ring improves aqueous solubility. | thieme-connect.com |
| Pyrido[3,2-d]pyrimidines | PI3K/mTOR | Substitution at the C-7 position reduces mTOR inhibition. | researchgate.net |
| Pyrimidine-4-carboxamides | NAPE-PLD | The pyrimidine scaffold is optimal; replacement with pyridyl or triazine decreases potency. | nih.gov |
| Pyrimidine-5-carbonitriles | COX-2 | Sulfonamide phenyl moieties at C-2 lead to higher activity than benzimidazole derivatives. | verywellhealth.com |
Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. thieme-connect.comnih.gov The this compound core contains a chiral center at the 2-position of the piperidine ring, and the specific stereoisomer can significantly influence its interaction with biological targets.
The introduction of a chiral piperidine scaffold into small molecules is a strategy used to enhance biological activity and selectivity. thieme-connect.com For kinase inhibitors, subtle changes in the stereochemistry of substituents can have a profound impact on selectivity. In a study on type II kinase inhibitors, a derivative with an altered stereochemistry in its chiral peptidomimetic tail showed a more than 10-fold decrease in selectivity for Lck over c-Src kinase. semanticscholar.org This highlights that the precise three-dimensional arrangement of atoms is crucial for achieving selective binding to the target kinase.
Understanding how a molecule binds to its biological target is crucial for rational drug design. For kinase inhibitors based on the this compound scaffold, molecular docking and co-crystallization studies have revealed different binding modes. Kinase inhibitors are often classified based on their interaction with the DFG (Asp-Phe-Gly) motif in the kinase domain.
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where they typically form hydrogen bonds with the hinge region of the ATP-binding site. In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation, occupying the ATP-binding site and an adjacent allosteric pocket. nih.govclinmedkaz.orgknaw.nl The ability of a compound to stabilize one conformation over the other can be a key determinant of its selectivity and potency.
Molecular docking studies have been used to predict the binding modes of novel pyrimidine derivatives. For example, docking studies of pyrimidine-2-thiol (B7767146) derivatives at cyclooxygenase targets helped to identify key binding interactions at the active sites of COX-1 and COX-2. pharmbricks.com Similarly, docking was used to understand the binding of pyrido[3,2-d]pyrimidine derivatives to PI3Kα and mTOR, revealing similar binding modes in both kinases. researchgate.net The crystal structure of a LIMK2 inhibitor complexed with the kinase domain provided a detailed understanding of the interactions within the active site, which is invaluable for the development of more potent inhibitors.
Selected Biological Activities (Research-Oriented)
Beyond their application in oncology, pyrimidine-based compounds have shown significant potential as anti-inflammatory agents. A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
Several studies have demonstrated the efficacy of pyrimidine derivatives as selective COX-2 inhibitors. verywellhealth.comnih.gov In one study, newly synthesized pyrimidine-5-carbonitrile hybrids showed potent COX-2 inhibitory activity, with some compounds having IC50 values in the submicromolar range, comparable to the selective COX-2 inhibitor Celecoxib. verywellhealth.com Another investigation into pyrimidine derivatives found that two of the tested compounds exhibited high selectivity for COX-2 over COX-1, with inhibitory activity similar to meloxicam. nih.gov
The anti-inflammatory properties of these compounds are not limited to COX inhibition. Some pyrimidine acrylamides have been studied as inhibitors of lipoxygenase, another enzyme involved in inflammatory pathways. Additionally, certain pyrimidine and pyrimidopyrimidine derivatives have demonstrated anti-inflammatory effects through membrane stabilization or anti-hemolytic activity in vitro. These findings suggest that the this compound scaffold and its analogs are promising candidates for the development of novel anti-inflammatory agents.
| Compound Series | Target | Observed Activity | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitriles | COX-2 | Potent inhibition with submicromolar IC50 values, comparable to Celecoxib. | verywellhealth.com |
| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity over COX-1, with activity comparable to meloxicam. | nih.gov |
| Pyridine-pyrimidine hybrids | COX-2 | A 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3-pyrido[2,3-d]pyrimidin-4-one derivative showed potent COX-2 inhibition (IC50 = 0.54 µM). | |
| Pyrimidine acrylamides | Lipoxygenase | Inhibition of lipoxygenase, indicating an alternative anti-inflammatory mechanism. | |
| Pyrimidopyrimidines | - | In vitro anti-inflammatory activity via membrane stabilization. |
Antimicrobial Research (e.g., antibacterial, antiviral, antifungal mechanisms)
The pyrimidine nucleus, often hybridized with a piperidine moiety, is a foundational structure in the development of new antimicrobial agents. nih.govresearchgate.net Researchers are keenly interested in these heterocyclic compounds due to their varied mechanisms of action and their potential to combat multidrug-resistant pathogens. nih.govresearchgate.net The inherent structure of pyrimidine allows it to interact with essential biomolecules like genetic material and enzymes, providing a basis for its broad biological activity. nih.govresearchgate.net
Antibacterial Activity: Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. ias.ac.inresearchgate.net One notable mechanism of action is the inhibition of the FtsZ protein, which is crucial for bacterial cell division. rsc.org By disrupting FtsZ polymerization and its GTPase activity, these compounds can induce a bactericidal effect, making them promising candidates for development against drug-resistant strains like MRSA and VREs. rsc.org Other proposed antibacterial mechanisms for related piperidine and pyrimidine compounds include the disruption of cell membranes, general enzyme inhibition, and interference with protein synthesis. researchgate.net Studies have shown that specific substitutions on the pyrimidine ring, such as triazole groups, can enhance antibacterial inhibition compared to other substitutions like thiadiazole. ias.ac.in
Table 1: Antibacterial Research on Pyrimidine and Piperidine Analogs
| Compound Class | Bacterial Strain(s) | Mechanism of Action / Key Finding | Source(s) |
|---|---|---|---|
| Thiophenyl-pyrimidine derivative | Gram-positive strains (MRSA, VREs) | Inhibition of FtsZ polymerization and GTPase activity, leading to bactericidal effects. | rsc.org |
| Triazole-substituted pyrimidines | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Showed higher antibacterial inhibition compared to thiadiazole derivatives. | ias.ac.in |
| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | researchgate.netbiointerfaceresearch.com |
Antiviral Activity: The pyrimidine scaffold is a component of numerous compounds investigated for antiviral properties against a wide array of viruses, including human coronavirus (HCoV), influenza, herpes, and HIV. kuleuven.benih.gov Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). kuleuven.be Structure-activity relationship studies revealed that the presence of a cyclopropylamino group and an aminoindane moiety were key for this antiviral action. kuleuven.be The aliphatic chain at position 7 of the core structure also appears to be critical for effectiveness. kuleuven.be This highlights the pyrimidine framework as a promising scaffold for designing novel antiviral agents. kuleuven.be
Antifungal Activity: Pyrimidine analogs have also been systematically evaluated for their antifungal properties. nih.gov Research has demonstrated that certain pyrimidine derivatives exhibit potent activity against various fungal pathogens. researchgate.netfrontiersin.org For example, a series of novel pyrimidine derivatives containing an amide moiety were tested against plant fungal pathogens. frontiersin.org One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the standard fungicide Pyrimethanil. frontiersin.org Similarly, pyrazolylpyrimidine compounds have been found to be effective against Candida albicans and Aspergillus fumigatus. scispace.com
Neurobiological Target Modulation (e.g., neuroprotective effects)
Analogs incorporating pyrimidine and piperidine structures have been explored for their potential to modulate neurobiological targets and exert neuroprotective effects. These compounds are of interest for their potential application in addressing neurodegenerative diseases. nih.gov
One area of investigation involves the inhibition of enzymes implicated in the pathology of Alzheimer's disease. nih.gov For instance, certain novel piperidine derivatives have demonstrated dual inhibitory activity against both β-amyloid (Aβ) aggregation and acetylcholinesterase (AChE), two key targets in Alzheimer's research. nih.gov
In a different model, the pyrrolopyrimidine antioxidant U-104067F was studied for its neuroprotective effects in rats treated with 3-acetylpyridine, a neurotoxin. nih.gov The study found that U-104067F significantly attenuated the neurotoxin-induced reductions in cerebellar cGMP and ATP and prevented the associated loss of motor coordination. nih.gov Furthermore, the compound partially but significantly prevented the loss of neurons in the inferior olivary nucleus, demonstrating a clear neuroprotective effect. nih.gov
More recent research has identified a class of pyrimidine compounds that show neuroprotective potential against paclitaxel-induced peripheral neuropathy. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that a morpholine (B109124) unit at the C-6 position of the pyrimidine ring and specific linkers at the C-2 and C-4 positions were essential for their neuroprotective activities in dorsal root ganglion (DRG) neuron assays. nih.gov
Table 2: Neuroprotective Research on Pyrimidine and Piperidine Analogs
| Compound / Analog Class | Research Model | Molecular Mechanism / Key Finding | Source(s) |
|---|---|---|---|
| U-104067F (a pyrrolopyrimidine) | 3-acetylpyridine-treated rats | Attenuated reductions in cerebellar cGMP and ATP; prevented loss of inferior olivary neurons. | nih.gov |
| Novel piperidine derivatives | In vitro assays | Showed dual inhibitory activities against β-amyloid (Aβ) aggregation and acetylcholinesterase (AChE). | nih.gov |
Antifibrotic Research
The development of antifibrotic therapies is a significant area of medicinal chemistry, and pyrimidine derivatives have emerged as a promising class of compounds. mdpi.comresearchgate.netnih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix components, particularly collagen. mdpi.comnih.gov
In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their antifibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), which are key cells in liver fibrosis. mdpi.comresearchgate.netnih.gov Several of these compounds were found to have better antifibrotic activities than the reference drug Pirfenidone. mdpi.comresearchgate.netnih.gov The most potent compounds, including ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate, effectively inhibited the expression of Collagen type I alpha 1 (COL1A1) and reduced the content of hydroxyproline (B1673980), a key component of collagen, in the cell culture medium. mdpi.comresearchgate.netnih.gov
Another line of research focused on synthesizing novel analogues of pirfenidone, an existing antifibrotic drug. nih.gov This work produced new polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and related bicyclic compounds. When tested for antifibrotic activity, some of these novel pyridone derivatives exhibited higher efficacy than standard pirfenidone, as measured by a significant reduction in hydroxyproline levels in the lung. nih.gov
Table 3: Antifibrotic Research Findings for Pyrimidine Analogs
| Compound Class | Research Model | Key Finding | Source(s) |
|---|---|---|---|
| 2-(Pyridin-2-yl) pyrimidine derivatives | Immortalized rat hepatic stellate cells (HSC-T6) | Inhibited expression of collagen (COL1A1) and reduced hydroxyproline content. | mdpi.comresearchgate.netnih.gov |
Oxidative Stress Modulation (e.g., antioxidant mechanisms in research models)
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.govnih.gov Pyrimidine derivatives have been investigated for their potential to modulate oxidative stress through various antioxidant mechanisms. nih.govijpsonline.comnih.gov
A series of novel piperidine pyrimidine amides were synthesized and studied for their antioxidant potential. nih.gov These compounds exhibited moderate activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and demonstrated moderate to good potential for inhibiting lipid peroxidation. nih.gov The ability to prevent or delay oxidation and cell damage is often achieved through the scavenging of free radicals. nih.gov
The pyrimidine ring is a core component of thiamine (B1217682) (Vitamin B1), which acts as an antioxidant by donating hydrogen ions from its pyrimidine and thiazole (B1198619) rings to reactive free radicals. ijpsonline.com Other synthesized pyrimidine derivatives have shown the ability to scavenge hydrogen peroxide and nitric oxide radicals. ijpsonline.com Studies on certain pyrimidine-azitidinone analogues found that compounds with mild electron-donating groups, like chloro groups, showed good radical scavenging activity. ijpsonline.com
The underlying mechanism for antioxidant activity can involve the activation of key cellular defense pathways. nih.gov One of the most important of these is the Nrf2 (NF-E2-related factor 2)-Keap1 pathway, which regulates the synthesis of antioxidant proteins. nih.govrsc.org Some compounds can modulate oxidative stress by activating the Nrf2-mediated antioxidant response. rsc.org Another mechanism observed with piperine, which contains a piperidine ring, is the inhibition of lipid peroxidation and the enhancement of glutathione (B108866) (GSH) levels, a crucial endogenous antioxidant. nih.gov
Table 4: Antioxidant Mechanisms of Pyrimidine and Piperidine Analogs
| Compound Class / Specific Compound | Research Finding | Proposed Mechanism of Action | Source(s) |
|---|---|---|---|
| Piperidine pyrimidine amides | Moderate DPPH radical scavenging; good inhibition of lipid peroxidation. | Direct scavenging of free radicals. | nih.gov |
| Thiamine (contains pyrimidine ring) | Oxidized to thiochrome (B1210408) and thiamine disulphide while neutralizing ROS. | Donates hydrogen ions to reactive free radicals. | ijpsonline.com |
| Pyrimidine-azitidinone analogues | Good radical scavenging activity in DPPH, NO, and H2O2 methods. | Hydrogen donating capacity. | ijpsonline.com |
| Piperine (contains piperidine ring) | Inhibition of thiobarbituric reactive substances; increased GSH levels. | Inhibition of lipid peroxidation and replenishment of thiol redox state. | nih.gov |
Applications in Drug Discovery Research and Chemical Biology
Role as a Privileged Scaffold in Medicinal Chemistry
The 5-(Piperidin-2-yl)pyrimidine motif is recognized as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly attractive starting points for the design of new bioactive compounds.
The pyrimidine (B1678525) ring is a key component of nucleic acids (DNA and RNA) and is present in numerous approved drugs, highlighting its biocompatibility and favorable interaction profile with biological macromolecules. nih.govnih.gov Similarly, the piperidine (B6355638) ring is a common feature in many pharmaceuticals and natural alkaloids, known for its ability to confer desirable pharmacokinetic properties and to interact with a wide range of receptors and enzymes. researchgate.netnih.gov
The combination of these two rings into the this compound structure results in a scaffold with:
Three-dimensional complexity: The non-planar piperidine ring provides a defined spatial arrangement of substituents.
Multiple points for diversification: Both the pyrimidine and piperidine rings can be functionalized at various positions, allowing for the creation of large libraries of diverse analogs.
Favorable physicochemical properties: The presence of nitrogen atoms can improve solubility and provide key hydrogen bonding interactions with biological targets.
These features have led to the extensive use of pyrimidine and piperidine-containing structures in the development of agents for various diseases, particularly cancer. nih.govelsevierpure.com The inherent biological relevance of these core structures makes them attractive scaffolds for the discovery of novel drugs. elsevierpure.com
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical entity that demonstrates a desired biological activity and serves as the starting point for optimization into a drug candidate. slideshare.net The this compound scaffold is an excellent starting point for identifying new lead compounds.
Identification Strategies:
High-Throughput Screening (HTS): Large libraries of compounds containing the this compound core can be screened against a specific biological target to identify initial "hits."
Fragment-Based Screening: The core motif itself can be used as a fragment to screen for weak binding to a target, which is then optimized.
Virtual Screening: Computational models can be used to predict the binding of virtual libraries of this compound derivatives to a target protein. creative-biostructure.com
Once a lead compound is identified, it undergoes a rigorous optimization process to improve its drug-like properties. danaher.com This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Optimization Strategies for this compound Derivatives:
| Strategy | Description | Goal |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying different parts of the molecule (e.g., adding substituents to the pyrimidine or piperidine ring) and assessing the impact on biological activity. | Improve potency and selectivity. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different one while maintaining the key binding interactions. | Improve properties or find novel chemical space. creative-biostructure.com |
| Physicochemical Property Modulation | Adjusting properties like lipophilicity (LogP), solubility, and pKa through chemical modification. | Enhance ADME profile for better bioavailability. |
| Metabolic Stability Enhancement | Identifying and blocking sites on the molecule that are susceptible to metabolic breakdown by enzymes. | Increase the drug's half-life in the body. danaher.com |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target within a complex cellular environment. mskcc.orgnih.gov They are indispensable tools for studying protein function and validating new drug targets. nih.gov The this compound scaffold can be readily adapted to create such probes.
The development process involves modifying a known active compound based on the scaffold to incorporate a reporter tag without disrupting its binding to the target. These "mutated" chemicals are used to gain knowledge about a protein or cellular state. mskcc.org
Types of Chemical Probes Derived from the Scaffold:
| Probe Type | Reporter Tag | Application |
| Fluorescent Probes | A fluorophore (e.g., FITC, Rhodamine) is attached. | Used in fluorescence microscopy and flow cytometry to visualize the location of the target protein within cells. mskcc.org |
| Biotinylated Probes | A biotin (B1667282) molecule is attached. | Used for affinity purification of the target protein from cell lysates for identification and further study (e.g., by mass spectrometry). mskcc.org |
| Photoaffinity Probes | A photoreactive group is incorporated. | Upon UV light exposure, the probe forms a covalent bond with its target, allowing for irreversible labeling and identification. |
| Radiolabeled Probes | A radioactive isotope (e.g., ¹²⁴I, ¹⁴C) is incorporated. | Used in imaging techniques like Positron Emission Tomography (PET) to visualize target distribution in living organisms. mskcc.org |
The availability of high-quality, well-characterized chemical probes is crucial for advancing biological understanding and accelerating drug discovery. rsc.org
Applications in New Chemical Entity (NCE) Discovery
A New Chemical Entity (NCE) is a drug that contains an active ingredient that has not been previously approved by regulatory authorities. The this compound scaffold is a valuable starting point for the discovery of NCEs due to its privileged nature. slideshare.net
By systematically exploring the chemical space around this core structure, medicinal chemists can generate novel compounds with unique biological activities and intellectual property potential. For instance, the design and synthesis of novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives led to the discovery of potent inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. nih.gov This demonstrates how modifying a pyrimidine-based scaffold can lead to the discovery of promising NCEs.
The process of NCE discovery using this scaffold involves:
Library Synthesis: Creating a diverse collection of derivatives by attaching various chemical groups to the piperidine and pyrimidine rings.
Biological Screening: Testing the library against a panel of disease-relevant targets.
Hit-to-Lead Optimization: Selecting promising hits and refining their structure to improve their therapeutic potential. creative-biostructure.com
Preclinical Development: Advancing the optimized lead compound through further testing to establish its safety and efficacy profile.
Design of Multi-Target Ligands Based on the this compound Motif
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A multi-target ligand, or multi-target-directed ligand (MTDL), is a single compound designed to interact with two or more distinct biological targets simultaneously. benthamscience.comuta.edu.ly This approach can offer improved efficacy and a reduced risk of drug resistance compared to single-target drugs.
The this compound motif is well-suited for the design of MTDLs because its two distinct heterocyclic components can be independently functionalized to interact with different targets. For example, one part of the molecule could be designed to inhibit an enzyme, while another part is tailored to block a receptor.
A study on N-benzylpiperidine analogs demonstrated the successful design of multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key targets in Alzheimer's disease. nih.gov This highlights the potential of using a piperidine-containing scaffold to achieve balanced activity against multiple targets.
Design Strategy:
Target Selection: Identify two or more targets involved in the disease pathology.
Pharmacophore Integration: Design a molecule that incorporates the key chemical features (pharmacophores) required for binding to each target. The this compound scaffold can serve as a linker or a core element of these pharmacophores.
Linker Optimization: Adjust the connection and orientation between the pharmacophoric elements to achieve optimal binding at all targets.
Balanced Potency: Fine-tune the structure to ensure that the compound has clinically relevant activity at each of its intended targets.
Integration in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. dtu.dk These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), are then optimized and grown or linked together to produce a high-affinity lead compound. dtu.dk
The this compound structure, with a molecular weight of approximately 177 g/mol , is ideally sized to be used as a fragment or as a starting point for a fragment library. Its inherent structural features, such as hydrogen bond donors and acceptors, make it a promising candidate for forming initial interactions with a protein target.
FBDD Workflow using the this compound Fragment:
Fragment Screening: A library containing the this compound core and its simple derivatives is screened against the target protein using biophysical techniques like NMR spectroscopy or X-ray crystallography.
Hit Validation: The binding of the fragment hits is confirmed and characterized.
Structure-Guided Growth: The crystal structure of the fragment bound to the protein is determined. This structural information is then used to guide the chemical synthesis of new analogs that extend into adjacent pockets of the binding site, thereby increasing potency.
Fragment Linking: If two different fragments bind in nearby locations, they can be chemically linked together to create a larger, more potent molecule.
This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional HTS. rsc.org
Future Research Directions and Unexplored Avenues for 5 Piperidin 2 Yl Pyrimidine
The 5-(Piperidin-2-yl)pyrimidine scaffold represents a significant area of interest in medicinal chemistry due to the versatile pharmacological activities associated with both piperidine (B6355638) and pyrimidine (B1678525) moieties. mdpi.comresearchgate.net The unique structural arrangement of these two heterocyclic systems offers opportunities for developing novel therapeutic agents. Future research is poised to build upon existing knowledge by exploring innovative synthetic strategies, advanced analytical techniques, and novel biological applications.
Conclusion of Research Perspectives
Summary of Key Academic Contributions and Research Progress
While extensive academic literature focusing exclusively on 5-(Piperidin-2-yl)pyrimidine is not widely available, its scientific contribution is best understood through the vast body of research on its constituent heterocyclic systems: pyrimidine (B1678525) and piperidine (B6355638). Both are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in a wide array of biologically active compounds and approved pharmaceuticals.
The primary academic contribution of the this compound structure is its role as a versatile building block in synthetic and medicinal chemistry. Research progress has centered on the synthesis and biological evaluation of more complex derivatives that incorporate this core motif. Studies have shown that hybrid molecules containing both piperidine and pyrimidine rings exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties nih.gov.
Key research progress in this area includes:
Scaffold for Drug Discovery: The piperidine moiety is the most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), and pyrimidine ranks within the top five nih.gov. This prevalence underscores the importance of the this compound scaffold as a foundational structure for designing new therapeutic agents.
Development of Bioactive Derivatives: Research has demonstrated that derivatives of the pyrimidine-piperidine framework can be potent modulators of various biological targets. For instance, compounds featuring a piperidine ring linked to a pyrimidine core have been investigated as inhibitors for cancer cell lines nih.gov.
Synthetic Methodologies: The academic community has contributed various synthetic routes for creating libraries of pyrimidine and piperidine derivatives, which can be adapted for the functionalization of the this compound core. These methods enable the systematic exploration of structure-activity relationships (SAR) by modifying different positions on both heterocyclic rings.
In essence, the research progress associated with this compound is intrinsically linked to the broader advancements in heterocyclic chemistry and its application in the development of new medicines. Its value is realized not as a standalone therapeutic agent but as a crucial starting point for generating diverse molecular architectures.
Outlook on the Continued Research Importance of the Compound in Basic and Applied Sciences
The future research importance of this compound is projected to remain significant, particularly in the realms of drug discovery and materials science. Its simple yet functional structure offers a robust platform for further chemical exploration and innovation.
In Applied Sciences (Medicinal Chemistry): The outlook for this compound in applied sciences is exceptionally strong. Its continued importance will stem from its utility as a core scaffold in:
Fragment-Based Drug Design (FBDD): As a relatively small molecule, it serves as an ideal fragment for screening against biological targets. Identification of weak binding can guide the elaboration of the structure to create more potent and selective inhibitors.
Combinatorial Chemistry: The compound is a prime candidate for the creation of large chemical libraries. The nitrogen atoms in both rings provide reactive sites for a wide range of chemical modifications, allowing for the rapid generation of thousands of derivatives for high-throughput screening.
Targeting Diverse Disease Areas: Given the wide range of biological activities associated with pyrimidine-piperidine hybrids, future research is expected to explore derivatives of this compound for various therapeutic targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases nih.govmdpi.com. For example, specific substitutions on the pyrimidine ring are known to be crucial for kinase inhibition, while modifications to the piperidine ring can enhance selectivity and improve pharmacokinetic properties.
In Basic Sciences (Chemical Biology and Synthesis): In basic scientific research, this compound will continue to be a valuable tool for:
Probing Biological Systems: Functionalized derivatives can be developed as chemical probes to study the function of specific proteins or pathways within a cell. For instance, the introduction of photoreactive groups or affinity tags could facilitate target identification and validation studies.
Development of Novel Synthetic Methods: The synthesis of substituted this compound derivatives will drive the development of new, more efficient synthetic methodologies in heterocyclic chemistry.
The continued research importance of this compound lies in its potential to be elaborated into novel molecules that can address unmet medical needs. The strategic combination of the pyrimidine and piperidine rings provides a foundation with favorable physicochemical properties that are conducive to developing orally bioavailable drugs. Future investigations will undoubtedly focus on unlocking the full potential of this scaffold to create the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(Piperidin-2-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, brominated pyrimidine intermediates (e.g., 5-bromopyrimidine) can react with piperidine derivatives under nitrogen protection at 0–25°C, followed by purification via column chromatography (e.g., 5–10% ethanol/dichloromethane). Key optimizations include controlling stoichiometry, using anhydrous solvents, and monitoring reaction progress via TLC .
- Yield Improvement : Optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and reduce side reactions by slow addition of reagents (e.g., Grignard reagents) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). Coupling patterns distinguish substitution positions .
- ESI-MS/HRMS : Confirm molecular weight and fragmentation patterns. For example, [M+H]⁺ peaks for derivatives like C10H16Cl2N2 are observed at m/z 459.15 .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
Q. What are the common applications of this compound in medicinal chemistry?
- Enzyme/Receptor Studies : Acts as a scaffold for designing inhibitors (e.g., methionine aminopeptidase-1) or ligands for G-protein-coupled receptors (e.g., GPR119 agonists). Functionalize the pyrimidine ring with substituents (e.g., halogens, methyl groups) to modulate binding affinity .
- Pharmacological Probes : Use radiolabeled analogs (e.g., ¹⁴C or ³H) for in vitro target engagement assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives?
- DFT Calculations : Predict vibrational spectra (FTIR/Raman) and electronic properties (HOMO-LUMO gaps) to correlate with experimental data .
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., GPR119 binding pockets). Prioritize substituents that enhance hydrophobic interactions or hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Data Reconciliation :
- Validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cells .
- Replicate experiments with standardized protocols (e.g., ATP levels in kinase assays) .
- Meta-Analysis : Compare structural motifs across studies. Piperidine N-substitution (e.g., methyl vs. benzyl groups) significantly impacts potency .
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
- Directed Metalation : Use directing groups (e.g., sulfoxides) to control C-H activation sites. For example, install fluorine at the 5-position via Pd-catalyzed C-F coupling .
- Protecting Groups : Temporarily block reactive sites (e.g., amine protection with Boc groups) during multi-step syntheses .
Safety and Compliance
Q. What safety protocols are essential when handling this compound derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., chlorinated solvents) .
- Waste Disposal : Segregate halogenated waste (e.g., chloroform extracts) and neutralize acidic/basic byproducts before disposal .
Key Notes
- Avoid Unreliable Sources : Exclude data from non-peer-reviewed platforms (e.g., BenchChem).
- Advanced Tooling : Integrate LC-MS/MS for metabolite identification in pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
